Cyanogen iodide
Description
Historical Trajectories in Cyanogen (B1215507) Iodide Chemistry
The scientific exploration of cyanogen iodide began in the early 19th century. It was first synthesized in 1824 by the French chemist Georges-Simon Serullas wikipedia.org. Independently, Friedrich Wöhler also reported its synthesis in 1821 researchgate.net. For a period, this compound was recognized primarily as an impurity present in commercially available iodine, a status it held until the 1930s wikipedia.org. Early methods for its preparation involved the reaction of iodine with cyanide salts, most commonly sodium cyanide, typically in an ice-cold aqueous medium wikipedia.orgcdnsciencepub.comorgsyn.org. Beyond its laboratory synthesis, this compound found an early practical application as a preservative in taxidermy britannica.comnih.gov. As a member of the cyanogen halide family (XCN, where X is a halogen), ICN shares characteristics with its counterparts, being described as volatile, chemically reactive, and lacrimatory ukzn.ac.zabritannica.com.
Contemporary Significance and Research Landscape of this compound
In contemporary academic research, this compound remains a compound of considerable interest due to its versatile reactivity and potential applications. Its significance spans several key areas:
Organic Synthesis: ICN serves as a valuable reagent in modern organic chemistry. It has been employed in copper-catalyzed C-H cyanation reactions of terminal alkynes to produce alkynyl cyanides organic-chemistry.orgacs.org. Furthermore, it plays a role in the difunctionalization of cyclopropyl (B3062369) amines and other nucleophilic systems, enabling the introduction of both iodine and cyano groups researchgate.net.
Biochemical and Biological Studies: Research has investigated the kinetic reactions of this compound with biological thiols, revealing rate constants that shed light on its interactions within biological systems ukzn.ac.za. Studies have also explored its potential antimicrobial activity ukzn.ac.za.
Materials Science and Surface Chemistry: The adsorption behavior of this compound on surfaces, such as silicon (100), has been studied using advanced spectroscopic techniques, providing insights into molecular adsorption, bond dissociation, and subsequent surface reactions researchgate.net. Its unique bonding characteristics also suggest potential applications in the development of advanced materials like sensors and semiconductors solubilityofthings.com.
Environmental Chemistry: The stability and degradation pathways of this compound in aqueous environments, particularly in drinking water, are subjects of ongoing research. Studies have quantified its degradation rates through hydrolysis, chlorination, and sulfite (B76179) reduction, providing data crucial for understanding its environmental fate mdpi.comresearchgate.net.
Fundamental Properties: Research continues to explore the electronic properties and fundamental reactivity of ICN, contributing to a deeper understanding of pseudohalogen chemistry solubilityofthings.com.
Methodological Approaches in this compound Studies
The investigation of this compound employs a range of sophisticated methodologies designed to elucidate its synthesis, properties, reactivity, and applications.
The primary method for synthesizing this compound involves the reaction between iodine (I₂) and a cyanide salt, most commonly sodium cyanide (NaCN), in an ice-cold aqueous solution wikipedia.org. A typical procedure involves dissolving NaCN in water and cooling the mixture to 0°C before gradually adding iodine with vigorous stirring orgsyn.org. The product is then often extracted using an organic solvent such as diethyl ether wikipedia.orgorgsyn.org. Alternative methods, such as those involving potassium cyanide and iodine, have also been documented cdnsciencepub.com. Purification can be achieved through sublimation, though this process requires careful control due to the compound's tendency to decompose at elevated temperatures orgsyn.org.
A variety of spectroscopic and analytical techniques are utilized to characterize this compound and study its reactions:
UV-Visible Spectroscopy: this compound exhibits an absorbance band at 222 nm, which has been used in kinetic studies ukzn.ac.za.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy, particularly with ¹³C-labeled SCN⁻, has been employed to confirm the presence and structure of ICN ukzn.ac.za.
Mass Spectrometry (MS): MS is used in conjunction with other techniques to confirm the identity and analyze the fragmentation patterns of this compound ukzn.ac.za.
Infrared (IR) Spectroscopy: FT-IR spectrometers are used for spectral analysis, with data processed using specialized software ukzn.ac.za.
Millimetre Wave and Diode Laser Spectroscopy: These techniques are employed for detailed structural analysis, including the determination of anharmonic force fields, often in conjunction with ab initio calculations tandfonline.com.
X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS): These surface-sensitive techniques are crucial for studying the adsorption of ICN on solid surfaces, providing information on molecular bonding and dissociation researchgate.net.
Temperature Programmed Desorption (TPD) Spectroscopy: TPD is used in conjunction with XPS and UPS to analyze the thermal desorption behavior of adsorbed this compound films, indicating molecular desorption and decomposition temperatures researchgate.net.
Understanding the reaction rates and stability of this compound is vital for its applications and environmental assessment.
Stopped-Flow Spectroscopy: This technique is instrumental in measuring rapid reaction kinetics, such as the second-order rate constants for the reactions of ICN with biological thiols, which range from 10² to 10⁵ M⁻¹s⁻¹ at pH 6-7.4 ukzn.ac.za.
Degradation Kinetics in Water: Studies systematically investigate the degradation of cyanogen halides, including ICN, through hydrolysis, chlorination, and reduction by sulfite. Rate constants are determined as a function of pH and the concentration of reactive species mdpi.comresearchgate.net. For instance, hydrolysis rate constants (kh) for ICN increase with pH, showing values from 1.5 to 6.2 × 10⁻⁵ s⁻¹ between pH 9.0 and 11.0 mdpi.comresearchgate.net. Chlorination rate constants (kCl2) also vary with pH and the presence of chlorine species mdpi.comresearchgate.net. Sulfite reduction rate constants (ks) are notably higher, with ICN showing rapid degradation in the presence of sulfite mdpi.com.
This compound is a white crystalline solid, often described as needles, possessing a very pungent odor wikipedia.orgnih.govsolubilityofthings.comchemicalbook.com. It is sensitive to light and can decompose upon contact with acids, bases, alcohols, and upon heating, releasing toxic gases, including hydrogen cyanide chemicalbook.com. While it reacts slowly with water, it exhibits limited solubility in aqueous solutions but better solubility in various organic solvents wikipedia.orgsolubilityofthings.com.
Table 1: Key Physical Properties of this compound
| Property | Value | Source(s) |
| Appearance | White crystalline solid/needles/powder | wikipedia.orgnih.govsolubilityofthings.comchemicalbook.com |
| Odor | Very pungent | nih.gov |
| Melting Point | ~146.5 °C | wikipedia.orgorgsyn.orgchemicalbook.com |
| Molar Mass | 152.92 g/mol | wikipedia.orgnih.govsolubilityofthings.com |
| Density | 1.84 g/cm³ | wikipedia.org |
| Solubility in Water | Reacts slowly with water; limited solubility | wikipedia.orgsolubilityofthings.com |
| Solubility in Organic Solvents | Better solubility in organic solvents (e.g., ether, ethanol (B145695), DMSO) | solubilityofthings.com |
| Vapor Density (air=1) | 1.54 | nih.gov |
Table 2: Representative Degradation Rate Constants in Water
| Degradation Pathway | Conditions | Rate Constant (k) Value | Notes | Source(s) |
| Hydrolysis | pH 9.0-11.0 | 1.5 - 6.2 × 10⁻⁵ s⁻¹ | kh increases with pH | mdpi.comresearchgate.net |
| Chlorination | 1.0 mg/L Cl₂, pH 7.0-10.0 | 1.2 - 24.2 × 10⁻⁵ s⁻¹ | kCl2 increases with pH | mdpi.comresearchgate.net |
| Sulfite Reduction | Presence of sulfite, pH 9 | > 1680 × 10⁻⁵ s⁻¹ | ks order: CNI > CNBr > CNCl at same pH | mdpi.com |
| Reaction with Thiols | pH 6-7.4 | 10² - 10⁵ M⁻¹s⁻¹ (second-order rate constants) | Rate inversely related to thiol pKa | ukzn.ac.za |
Compound Name List:
this compound
Carbononitridic iodide
Iodine cyanide
ICN
Iodine monocyanide
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
carbononitridic iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
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InChI |
InChI=1S/CIN/c2-1-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
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InChI Key |
WPBXOELOQKLBDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
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Canonical SMILES |
C(#N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
CIN, CNI, ICN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | CYANOGEN IODIDE | |
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| Record name | IODINE CYANIDE | |
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| Record name | Cyanogen iodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cyanogen_iodide | |
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DSSTOX Substance ID |
DTXSID50870573 | |
| Record name | Cyanogen iodide | |
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Molecular Weight |
152.922 g/mol | |
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Physical Description |
Cyanogen iodide appears as white needles with a very pungent odor. Used in taxidermists' preservatives and generally for destroying all lower forms of life. Toxic by inhalation or ingestion., White crystals with a pungent odor; [ICSC], WHITE CRYSTALS WITH PUNGENT ODOUR. | |
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Boiling Point |
Sublimation at temperatures > 45 °C | |
| Details | Gail E et al; Ullmann's Encyclopedia of Industrial Chemistry. 7th ed. (2008). NY, NY: John Wiley & Sons; Cyano Compounds, Inorganic. Online Posting Date: Jan 15, 2004. | |
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Solubility |
Very soluble in ethyl ether, ethanol, Soluble in ethanol, ether, and volatile oils, In water, 3.56X10+4 mg/L at 25 °C, Solubility in water: slow reaction | |
| Details | Beilstein. MDL Information Systems. Available from, as of Nov 13, 2008: https://www.stn-international.de/stndatabases/databases/beilstei.html | |
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Density |
2.84 (EPA, 1998) - Denser than water; will sink, 2.84 g/cu cm at 18 °C, 2.84 g/cm³ | |
| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V4: 3290 | |
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Vapor Density |
Relative vapor density (air = 1): 1.54 | |
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Vapor Pressure |
1 mmHg at 77.36 °F (EPA, 1998), 1.0 [mmHg], 1 mm Hg at 25.2 °C, Vapor pressure, Pa at 25.2 °C: 130 | |
| Details | Jordan TE; Vapor Pressure of Organic Compounds. NY,NY: Interscience Publ. p. 175 (1954) | |
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Color/Form |
White needles, Needles from alcohol and ethyl ether | |
CAS No. |
506-78-5 | |
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Melting Point |
295.7 °F (EPA, 1998), 146.7 °C, 146-147 °C | |
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| Record name | CYANOGEN IODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6328 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 88TH Edition 2007-2008. CRC Press, Taylor & Francis, Boca Raton, FL 2007, p. 3-124 | |
| Record name | IODINE CYANIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0662 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Advanced Synthetic Methodologies and Mechanistic Pathways
Development of Contemporary Synthetic Routes to Cyanogen (B1215507) Iodide
The synthesis of cyanogen iodide (ICN) has evolved from classical methods to include novel enzymatic pathways. The most established and widely practiced contemporary route involves the direct reaction of an alkali metal cyanide with elemental iodine. orgsyn.orgwikipedia.org This method is valued for its simplicity and relatively high yield. orgsyn.org Variations of this approach have utilized different cyanide salts, including sodium, potassium, and historically, mercuric cyanide. orgsyn.orgchemicalbook.com
A noteworthy development in aqueous synthesis involves the introduction of chlorine gas. prepchem.com This modification is designed to oxidize the iodide byproduct, preventing the formation of complexes that can complicate purification. orgsyn.org More recently, biochemical routes have been identified, demonstrating the formation of this compound through the catalytic action of heme peroxidase enzymes like lactoperoxidase (LPO) and myeloperoxidase. nih.govresearchgate.net This enzymatic synthesis occurs in systems containing both thiocyanate (B1210189) and iodide ions, representing a significant departure from traditional chemical synthesis. nih.gov
NaCN + I₂ → ICN + NaI wikipedia.org
In this reaction, the cyanide ion (CN⁻) acts as a reductant, and the iodine molecule (I₂) is reduced. The process involves the displacement of one iodide ion from the I₂ molecule by the cyanide ion.
In the enzymatic formation by lactoperoxidase, the mechanism is more complex. The LPO-hydrogen peroxide system oxidizes both thiocyanate (SCN⁻) and iodide (I⁻) ions. nih.gov The formation of this compound is understood to result from the subsequent reaction between an oxidized iodine species, such as hypoiodite (B1233010) (OI⁻) or molecular iodine (I₂), and thiocyanate. nih.govukzn.ac.za Kinetic studies suggest that hypothiocyanite (B1210458) (OSCN⁻) oxidizes iodide to an intermediate (HOI/OI⁻), which then generates I₂. This I₂ subsequently reacts with SCN⁻ to produce ICN. ukzn.ac.za The identification of ICN as the product in these systems has been confirmed using 13C nuclear magnetic resonance spectroscopy and gas chromatography-mass spectrometry. nih.govresearchgate.net
Achieving high yield and purity in this compound synthesis requires careful control over reaction conditions and purification protocols. Key strategies focus on temperature management, reactant addition rates, and efficient post-reaction workup procedures.
Key Optimization Parameters:
Temperature Control: The primary synthesis is typically conducted in an ice-water bath at 0°C to manage the reaction's exothermicity and minimize the volatility of the product. orgsyn.org
Reactant Addition: Iodine is added in small portions to the stirred cyanide solution, ensuring each portion reacts almost completely before the next is introduced. This controlled addition, typically over 30-40 minutes, prevents localized excesses and side reactions. orgsyn.org
Extraction: After the reaction is complete, the product is extracted from the aqueous mixture using a solvent like diethyl ether. orgsyn.orgwikipedia.org Multiple extractions with cold, peroxide-free ether are performed to maximize recovery. orgsyn.org
Purification:
Washing: The crude product, after ether evaporation, is washed with multiple portions of ice water to remove water-soluble impurities like sodium iodide. orgsyn.org
Recrystallization: For the highest purity, this compound can be recrystallized from boiling chloroform (B151607), followed by cooling to -10°C. orgsyn.org
Sublimation: While sublimation is a possible purification technique, it must be performed under reduced pressure as heating at atmospheric pressure can cause decomposition into iodine and cyanogen. orgsyn.org
The following table summarizes optimization data from a representative synthetic procedure.
| Parameter | Condition/Method | Purpose | Reported Yield | Reference |
|---|---|---|---|---|
| Reactants | Sodium Cyanide (0.55 mole) and Iodine (0.50 mole) | Slight excess of cyanide ensures complete reaction of iodine. | Crude: ~77% Purified: 62-85% | orgsyn.orgprepchem.com |
| Temperature | 0°C (Ice-water bath) | Control reaction rate and minimize product loss due to volatility. | ||
| Solvent System | Reaction in water; Extraction with diethyl ether. | Facilitates ionic reaction and subsequent separation of the less polar product. | ||
| Purification | Washing with ice water; Recrystallization from chloroform. | Removes inorganic byproducts (NaI) and other impurities. |
Precursor Chemistry and Reactant Systems in this compound Production
The production of this compound is fundamentally based on combining a cyanide source with an iodine source through an oxidative process. The choice of precursors and the reaction system dictates the methodology, efficiency, and scalability of the synthesis.
The most common reactant system involves an alkali metal cyanide and elemental iodine in an aqueous medium. orgsyn.org Sodium cyanide is frequently used due to its availability and reactivity. wikipedia.orgprepchem.com Potassium cyanide is another viable precursor. orgsyn.orgcdnsciencepub.com Historically, heavy metal cyanides such as mercuric cyanide have also been employed. orgsyn.org
In enzymatic systems, the precursors are thiocyanate and iodide ions, which are acted upon by a peroxidase enzyme in the presence of hydrogen peroxide. nih.gov This represents a biological approach to generating the compound from different initial substrates.
Alternative chemical systems may utilize different cyanating and iodinating agents. For instance, trimethylsilyl (B98337) cyanide is a modern reagent used as a cyanide source in various organic syntheses, and its reaction with an electrophilic iodine source represents a potential non-aqueous route. wikipedia.orgd-nb.info Another synthetic variant employs chlorine to continuously oxidize the iodide byproduct, thereby maintaining the reaction's forward momentum and simplifying the purification process by preventing the formation of soluble iodide complexes. orgsyn.orgprepchem.com
The table below details the primary precursor systems used in this compound synthesis.
| Cyanide Source | Iodine Source | Reaction System/Type | Reference |
|---|---|---|---|
| Sodium Cyanide (NaCN) | Iodine (I₂) | Aqueous Chemical Synthesis | orgsyn.orgwikipedia.org |
| Potassium Cyanide (KCN) | Iodine (I₂) | Aqueous Chemical Synthesis | orgsyn.orgcdnsciencepub.com |
| Mercuric Cyanide (Hg(CN)₂) | Iodine (I₂) | Chemical Synthesis (Historical) | orgsyn.org |
| Thiocyanate (SCN⁻) | Iodide (I⁻) | Enzymatic Synthesis (Lactoperoxidase/H₂O₂) | nih.govresearchgate.net |
Electronic Structure, Bonding, and Reactivity Analysis
Theoretical Investigations of Electronic Structure and Chemical Bonding in Cyanogen (B1215507) Iodide
Theoretical studies employing quantum chemical methods have provided significant insights into the electronic configuration and bonding characteristics of cyanogen iodide. These investigations are crucial for understanding its chemical behavior and predicting its interactions.
Quantum Chemical Calculations of Molecular Orbitals and Energy Levels
Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, have been instrumental in mapping the molecular orbitals (MOs) and energy levels of ICN. These calculations reveal the distribution of electrons within the molecule and the relative energies of these orbitals. Studies have analyzed the electronic structure, assigning ionization potentials to specific molecular orbitals based on their delocalization characteristics and spin-orbit coupling effects. The interplay of electrons in the C≡N triple bond and the iodine atom's electronic configuration significantly influences these MOs and their energy levels researchgate.netroyalsocietypublishing.orgresearchgate.net. The theoretical models provide a foundation for interpreting experimental spectroscopic data, such as photoelectron spectra.
Electrostatic Potential Surface Studies and Sigma-Hole Interactions
Investigations into the electrostatic potential (ESP) surface of this compound have highlighted the presence and nature of sigma-holes, particularly on the iodine atom. The ESP surface reveals regions of positive and negative electrostatic potential around the molecule. The iodine atom, being less electronegative and more polarizable than carbon or nitrogen, exhibits a positive electrostatic potential region, known as a sigma-hole, on its outer surface along the C-I bond axis scholaris.caacs.org. This sigma-hole is a consequence of the anisotropic electron distribution, where the electron density is pulled towards the more electronegative iodine atoms in the bonding region, leaving a region of positive potential. These sigma-holes are critical for understanding non-covalent interactions, such as halogen bonding, where the iodine atom acts as an electrophilic site scholaris.caacs.orgscholaris.caebin.pub. Theoretical studies have quantified the magnitude and extent of these sigma-holes, correlating them with the molecule's ability to engage in specific intermolecular interactions.
Experimental Probes of Electronic Structure and Molecular Geometry
Experimental techniques provide direct evidence for the electronic structure and precise molecular dimensions of this compound, complementing theoretical predictions.
Photoelectron Spectroscopy for Ionization Potentials and Vibronic Coupling
Photoelectron spectroscopy (PES) has been extensively used to probe the electronic structure of ICN by measuring the kinetic energies of electrons ejected upon ionization. These measurements yield ionization potentials, which correspond to the energy required to remove an electron from specific molecular orbitals researchgate.netroyalsocietypublishing.orgresearchgate.netresearchgate.net. High-resolution PES studies have resolved vibrational fine structure associated with these ionization events, providing information about vibronic coupling. Vibronic coupling refers to the interaction between electronic and vibrational states, which can lead to splittings and perturbations in the photoelectron spectra researchgate.netscispace.comacs.org. Spin-orbit coupling, particularly significant for the heavy iodine atom, also plays a crucial role in the observed spectral features, leading to characteristic splittings in the ionization bands researchgate.netroyalsocietypublishing.orgresearchgate.net.
Microwave and Electron Diffraction Studies for Precise Molecular Dimensions
Microwave spectroscopy and electron diffraction are powerful experimental techniques for determining the precise molecular geometry of gaseous molecules like this compound. Microwave spectroscopy measures the rotational transitions of molecules, allowing for the determination of rotational constants, which are directly related to the molecule's moment of inertia and thus its bond lengths and bond angles researchgate.netresearchgate.netannualreviews.org. Electron diffraction studies provide information on interatomic distances and molecular structure by analyzing the scattering pattern of electrons passing through a gas sample annualreviews.orgcdnsciencepub.comscispace.comacs.org. These studies have established this compound as a linear molecule with well-defined bond lengths. For instance, electron diffraction and microwave studies have reported the C-I bond length to be approximately 1.995 Å and the C≡N bond length to be around 1.159 Å annualreviews.orgcdnsciencepub.com.
Mechanistic and Kinetic Studies of Cyanogen Iodide Reactions
Radical and Photochemical Reactions of Cyanogen (B1215507) Iodide
Mechanisms of Radical Addition and Substitution Processes
Cyanogen iodide participates in reactions through distinct mechanisms, including nucleophilic substitution and as a precursor for radical species.
In substitution reactions, the carbon atom in ICN is electrophilic and can be attacked by nucleophiles. This process leads to the cleavage of the carbon-iodide (C-I) bond, with iodide ions acting as a leaving group mdpi.comresearchgate.net. For instance, in the presence of nucleophiles like sulfite (B76179) ions, dehalogenation substitution occurs, where the sulfite attacks the carbon, and iodide is displaced mdpi.com. The rate of these substitution reactions is influenced by factors such as pH and the nature of the nucleophile mdpi.comresearchgate.net.
A significant pathway for ICN's involvement in radical chemistry is its photolytic decomposition. Upon irradiation with UV light, typically around 266 nm, this compound undergoes homolytic cleavage of the C-I bond, yielding cyano radicals (CN) and iodine atoms (I) nsf.govroyalsocietypublishing.orgx-mol.net. These generated CN radicals are highly reactive and can participate in addition reactions with unsaturated molecules. For example, the reaction of CN radicals with 2-methylfuran (B129897) proceeds via addition to the unsaturated carbons, followed by elimination, with a measured rate coefficient of 2.83 (± 0.18) × 10⁻¹⁰ cm³ molecules⁻¹ s⁻¹ nsf.govx-mol.net. Flash photolysis studies have also indicated the production of vibrationally excited cyanogen radicals from ICN royalsocietypublishing.org. While direct radical addition of ICN itself to olefins is less documented than its role as a CN radical precursor, the generation of these radicals highlights its importance in radical chain processes cdnsciencepub.com.
Photolytic Decomposition Pathways and Quantum Yields
The photolysis of this compound is a well-studied phenomenon, primarily due to its role in generating reactive CN radicals. ICN undergoes photolytic decomposition, generally at a faster rate than cyanogen bromide copernicus.org.
The primary photolytic pathway involves the dissociation of the C-I bond, leading to the formation of cyano radicals (CN) and iodine atoms (I) nsf.govroyalsocietypublishing.orgx-mol.net. This process is typically initiated by ultraviolet (UV) light absorption. For instance, irradiation of ICN at 266 nm is a common method for generating CN radicals in gas-phase kinetic studies nsf.govx-mol.net.
Quantitative studies have explored the efficiency of these photolytic processes. Research has reported a quantum yield of 37% for ICN after 1 picosecond lookchem.com. Furthermore, studies have investigated absolute I* quantum yields for the ICN Ã state, underscoring the detailed understanding of its photochemical behavior copernicus.org. Flash photolysis experiments have also confirmed the production of vibrationally excited cyanogen radicals (CN, with vibrational quantum numbers v'' up to 6) as a result of ICN photolysis royalsocietypublishing.org.
Solvent Effects and Catalysis in this compound Transformations
The reactivity of this compound is significantly modulated by its surrounding environment, particularly by the solvent and the presence of catalysts. These factors can alter reaction rates, influence reaction pathways, and enable transformations that would otherwise be difficult to achieve.
Influence of Solvent Polarity and Coordination on Reactivity
Solvent polarity plays a critical role in the reaction kinetics of this compound. Comparative studies examining the reaction of ICN with hydrogen chloride in various solvents, including water, methanol (B129727), ethanol (B145695), and dioxane, have demonstrated distinct behaviors cdnsciencepub.com. As the polarity of the solvent decreases (in the order water > methanol > ethanol > dioxane), the degree of dissociation of hydrogen chloride also diminishes. This observation suggests that molecular hydrogen chloride, rather than its dissociated ions, may be the active species or catalyst in these reactions, and its availability is linked to solvent polarity cdnsciencepub.com. The reaction rates were found to be slower in water compared to other solvents, indicating that solvent polarity directly impacts the kinetic profile of ICN transformations cdnsciencepub.com.
This compound exhibits limited solubility in water but demonstrates better solubility in various organic solvents such as dimethyl sulfoxide (B87167) (DMSO), acetone, and chloroform (B151607) solubilityofthings.com. The solubility in organic solvents can be enhanced by increasing temperature, and pH can also influence its solubility characteristics solubilityofthings.com. In coordinating solvents like pyridine, solutions of ICN can develop electrical conductivity over time, suggesting the formation of electrolytes, possibly through reactions or complexation with the solvent wikipedia.org.
Role of Transition Metal Catalysis in this compound Chemistry
Transition metal catalysis is instrumental in facilitating a range of synthetic applications involving this compound, particularly in cyanation reactions. These catalytic systems enable the efficient introduction of the cyanide group into organic molecules.
Copper Catalysis: Copper-based catalysts are frequently employed in cyanation reactions utilizing this compound. A notable application is the copper-catalyzed cyanation of terminal alkynes, which yields alkynyl cyanides scielo.brorganic-chemistry.orgacs.orgacs.org. The mechanism typically involves an initial, non-catalyzed formation of alkynyl iodides, which are then subjected to copper-catalyzed cyanation scielo.bracs.orgacs.org. Furthermore, copper-bipyridine catalyst systems have been developed for the direct catalytic cyanation of organoboronic acids with ICN, producing aryl and alkenyl nitriles acs.orgresearchgate.netresearchgate.net.
Palladium Catalysis: Palladium catalysts also play a significant role in cyanation reactions involving ICN. These include the palladium-catalyzed cyanation of aryl halides, such as aryl chlorides and bromides, to form aryl nitriles organic-chemistry.orgresearchgate.net.
Other Catalytic Systems: Lewis acids, such as tris(pentafluorophenyl)borane (B72294) [B(C₆F₅)₃], can activate this compound for cyanation reactions. This activation can lead to distinct iodination/cyanation pathways when reacting with substrates like alkenes, enamides, and styrenes researchgate.net.
Table 1: Hydrolysis and Chlorination Rate Constants of Cyanogen Halides
| Reaction Type | Conditions | CNCl Rate Constant (s⁻¹) | CNBr Rate Constant (s⁻¹) | CNI Rate Constant (s⁻¹) | Reference(s) |
| Hydrolysis | pH 9.0 to 11.0 | 8 to 155 × 10⁻⁵ | 1.1 to 34.2 × 10⁻⁵ | 1.5 to 6.2 × 10⁻⁵ | mdpi.comresearchgate.net |
| Chlorination | Presence of 1.0 mg/L Cl₂, pH 7.0 to 10.0 | 36 to 105 × 10⁻⁵ | 15.8 to 49.0 × 10⁻⁵ | 1.2 to 24.2 × 10⁻⁵ | mdpi.comresearchgate.net |
Table 2: Examples of Transition Metal-Catalyzed Cyanation Reactions with this compound
| Reaction Type | Substrate(s) | Cyanide Source | Catalyst System | Product(s) | Reference(s) |
| Cyanation of Terminal Alkynes | Terminal alkynes (alkyl, silyl, aryl substituted) | ICN | Copper salts (e.g., CuOTf, CuI, Cu-bipyridine) | Alkynyl cyanides | scielo.brorganic-chemistry.orgacs.orgacs.org |
| Cyanation of Organoboronic Acids | Organoboronic acids | ICN | Copper-bipyridine catalyst system | Aryl/alkenyl nitriles | acs.orgresearchgate.netresearchgate.net |
| Cyanation of Aryl Halides | Aryl chlorides, bromides | ICN | Palladium catalysts | Aryl nitriles | organic-chemistry.orgresearchgate.net |
| Iodination/Cyanation of Alkenes | Alkenes (enamides, styrenes) | ICN | Lewis acid (e.g., B(C₆F₅)₃) | Iodinated/cyanated alkenes | researchgate.net |
Compound Name Table:
| Common Name | Chemical Formula | CAS Number |
| This compound | ICN | 506-78-5 |
| Cyano radical | CN | N/A |
| Iodine atom | I | N/A |
| Hydrogen cyanide | HCN | 74-90-8 |
| Cyanogen bromide | CNBr | 506-68-3 |
| Cyanogen chloride | CNCl | 506-77-4 |
| Sulfite ion | SO₃²⁻ | N/A |
| Hydrogen chloride | HCl | 7647-01-0 |
| Organoboronic acid | R-B(OH)₂ | N/A |
| Aryl halide | Ar-X | N/A |
| Alkynyl cyanide | R-C≡C-CN | N/A |
| Aryl nitrile | Ar-CN | N/A |
Applications in Advanced Organic Synthesis and Material Precursors
Cyanogen (B1215507) Iodide as a Reagent for C-X Bond Formation
The dual nature of cyanogen iodide, acting as both an iodinating and a cyanating agent, makes it particularly effective in forming C-X bonds (where X is iodine or a cyano group).
This compound has been instrumental in developing innovative cyanation reactions, often facilitated by transition metal catalysis. A notable advancement is the copper-catalyzed cyanation of terminal alkynes, first reported by Okamoto and Ohe in 2013. This method, employing catalysts such as CuOTf-toluene with tetramethylpiperidine (B8510282) (TEMP) as a base, efficiently yields alkynyl cyanides rsc.orgorganic-chemistry.orgscielo.brtezu.ernet.in. Research indicates that this process may involve the initial formation of alkynyl iodides, which are then cyanated via copper catalysis organic-chemistry.orgtezu.ernet.in.
Furthermore, copper-bipyridine catalyst systems have enabled the direct cyanation of organoboronic acids (both aryl and alkenyl) using this compound, likely proceeding through copper(II)-catalyzed iodination of the boronic acids followed by cyanation mediated by cyanidocopper(I) tezu.ernet.innih.gov. More recently, strategies involving the in situ generation of ICN, for instance, using TMSCN and NIS in the presence of Zn(OTf)₂, have been developed for the C–H cyanation of various heterocyclic and acyclic systems, demonstrating broad functional group tolerance under mild conditions figshare.com.
Beyond cyanation, this compound serves as an effective iodinating agent. Its ability to participate in iodination reactions is often coupled with cyanation, leading to valuable difunctionalized products. For example, copper-catalyzed reactions of alkynes with ICN can achieve regio- and stereoselective iodocyanation rsc.orgchinesechemsoc.orgdntb.gov.ua. In these transformations, ICN acts dually as both an iodinating and a cyanating species tezu.ernet.in. Lewis acid catalysts, such as tris(pentafluorophenyl)borane (B72294) [B(C₆F₅)₃], can also promote iodination/cyanation reactions of alkenes, particularly enamides and electron-enriched styrenes, by activating the σ-hole on ICN researchgate.net.
Stereoselective and Regioselective Transformations Mediated by this compound
The precise control over reaction outcomes is a hallmark of advanced synthetic chemistry, and this compound plays a role in achieving such selectivity. The copper-catalyzed iodocyanation of alkynes with ICN, as demonstrated by Okamoto and Ohe, yields iodocyanoalkenes with high regio- and stereoselectivity rsc.orgdntb.gov.ua. This control is critical for building complex chiral molecules. Similarly, the cyanation of organoboronic acids using copper-bipyridine catalysts exhibits selectivity, underscoring ICN's utility in stereocontrolled synthesis nih.gov. The in situ generation of ICN for C-H cyanation also highlights its role in reactions that tolerate diverse functional groups, contributing to regioselective outcomes figshare.com.
Synthetic Utility in Heterocyclic Compound Formation
Cyanogen halides, including this compound, are recognized for their utility in the synthesis of heterocyclic compounds. They can act as a one-carbon synthon for the formation of five- and six-membered rings, often through reactions involving nucleophilic attack by nitrogen and other heteroatoms thieme-connect.de. The alkynyl cyanides produced from the cyanation of terminal alkynes using ICN are particularly important intermediates. These compounds serve as versatile building blocks for a plethora of biologically active heterocycles and organic functional compounds rsc.orgorganic-chemistry.orgscielo.br.
Development of Advanced Synthetic Strategies with this compound Derived Reagents
While this compound itself is the primary reagent, advanced synthetic strategies leverage its unique reactivity. The in situ generation of ICN for C-H cyanation represents an innovative approach, enhancing safety and efficiency figshare.com. Furthermore, the dual role of ICN as both an iodinating and a cyanating agent in catalytic cycles, such as those involving copper or Lewis acids, exemplifies its integration into sophisticated, multi-step synthetic pathways tezu.ernet.innih.govresearchgate.net. These strategies often involve precise control over reaction conditions to achieve high yields and selectivities, pushing the boundaries of molecular construction.
Precursor Applications in Materials Science
This compound possesses characteristics that suggest potential applications in materials science, particularly in the development of advanced materials such as semiconductors and sensors solubilityofthings.com. Its unique bonding structure, combining carbon, nitrogen, and iodine, contributes to its interesting electronic and chemical properties. While specific research detailing this compound's direct use as a precursor in the synthesis of semiconductors or sensors is less extensively documented in the provided search results compared to its synthetic applications, its inherent reactivity and elemental composition suggest it could serve as a building block or reactive intermediate in the creation of novel functional materials. Further exploration in this domain may uncover more concrete applications in advanced material design.
Data Tables
Table 1: Cyanation and Iodocyanation Reactions Utilizing this compound
| Reaction Type | Substrate Type | Catalyst/Conditions | Yield Range | Selectivity | Reference Snippet |
| Direct Cyanation | Terminal Alkynes | CuOTf-toluene, TEMP | Moderate-Good | Not specified | rsc.org |
| Iodocyanation | Alkyne 31 | Cu(OAc)₂ | 41–94% | High regio-/stereo | rsc.org |
| Cyanation | Aryl/Alkenylboronic acids | Copper-bipyridine catalyst system | Not specified | Not specified | tezu.ernet.innih.gov |
| Iodination/Cyanation | Enamides, Styrenes | B(C₆F₅)₃ | Not specified | Not specified | researchgate.net |
| C-H Cyanation (in situ) | Pyrans, Pyrroles, Indoles | TMSCN, NIS, Zn(OTf)₂ | Not specified | Tolerates FG | figshare.com |
Table 2: this compound Synthesis and Properties
| Property | Value | Source |
| Chemical Formula | ICN | wikipedia.org |
| Molar Mass | 152.92 g/mol | wikipedia.org |
| Appearance | White crystals or powder | solubilityofthings.comwikipedia.org |
| Melting Point | 146.7 °C | wikipedia.org |
| Solubility | Soluble in ethyl ether, ethanol (B145695), DMSO, acetone, chloroform (B151607) | solubilityofthings.comnih.gov |
| Decomposition | Decomposes to cyanogen and iodine | nih.gov |
| Synthesis Method | Reaction of I₂ with NaCN in ice-cold water | wikipedia.orgorgsyn.org |
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy (Infrared and Raman) for Conformational and Lattice Dynamics
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers critical information regarding the molecular vibrations and, in the solid state, the lattice dynamics of cyanogen (B1215507) iodide. Studies have focused on identifying characteristic stretching and bending modes, as well as analyzing intermolecular interactions within the crystal lattice.
Infrared (IR) spectroscopy has also been employed to study ICN, with high-resolution Fourier Transform Infrared (FTIR) spectra recorded between 200 and 5000 cm⁻¹ researchgate.net. These studies have enabled the assignment of numerous lines to various vibrational states, including combinations of bending and stretching modes, providing detailed information about the molecular energy levels researchgate.net. A specific lattice vibration has been identified in the IR and Raman spectra of crystalline ICN, with a frequency reported around 136 cm⁻¹ ucl.ac.uk. The weakness of the v₃ (C-N stretch) band in the solid-state IR spectrum compared to its gas-phase intensity has also been noted rsc.org.
Table 1: Vibrational Spectroscopy of Cyanogen Iodide
| Mode/Region | Frequency (cm⁻¹) | Technique | Notes | Reference |
| Lattice Vibration | ~136 | IR/Raman | Observed in solid state | ucl.ac.uk |
| C-I Stretching (ν₂) | Not specified | Raman | Anomalous dispersion/high-frequency shoulders observed | cdnsciencepub.com |
| C-N Stretching (ν₁) | Not specified | Raman | Asymmetry observed | cdnsciencepub.com |
| General Vibrational | Up to ~1900 | FTIR | Assignments made for various vibrational states and combinations | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Environment and Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment and connectivity of atoms within a molecule. For this compound, ¹³C NMR spectroscopy has been utilized to confirm its structure and purity.
In studies examining the characterization of this compound, ¹³C NMR spectroscopy has identified a characteristic chemical shift. The ¹³C nucleus in ICN typically resonates at approximately 50.20 ppm ukzn.ac.za. This value is consistent with literature data, providing strong evidence for the intact presence of the cyanogen moiety and its chemical environment. The precise chemical shift is sensitive to the electronic distribution around the carbon atom, thus confirming the connectivity within the molecule.
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
| Nucleus | Chemical Shift (ppm) | State/Environment | Reference |
| ¹³C | 50.20 | (Implied pure/solid) | ukzn.ac.za |
Mass Spectrometry for High-Resolution Structural Confirmation
Mass spectrometry (MS) plays a vital role in confirming the molecular weight and elemental composition of compounds, thereby aiding in structural elucidation. High-Resolution Mass Spectrometry (HRMS) offers even greater precision by providing accurate mass measurements, which can distinguish between molecules with very similar nominal masses.
For this compound, mass spectrometry has been employed to confirm its formation and authenticity in synthetic procedures ukzn.ac.za. In studies investigating the photochemistry and dissociation of ICN, mass spectrometry is used to identify the resulting fragments, such as the CN radical, which can be observed during these processes aip.orgscispace.comcolorado.edu. The ability of HRMS to determine precise mass-to-charge ratios (m/z) allows for the unambiguous identification of the molecular ion and fragment ions, confirming the elemental composition and providing key structural information.
X-ray Diffraction Analysis for Crystalline Solid-State Structures
X-ray diffraction (XRD) analysis is the definitive method for determining the three-dimensional arrangement of atoms in crystalline solids. For this compound, XRD studies have revealed a well-defined crystalline structure characterized by linear molecular chains.
Crystalline this compound forms long, white needles rsc.org. X-ray diffraction studies have established that the crystal structure is composed of parallel linear chains of ICN molecules rsc.orgcdnsciencepub.com. These chains are oriented along the c-axis of the crystal rsc.org. The crystal system is trigonal, with the space group identified as C₃v-R3m cdnsciencepub.com. Within this structure, each atom occupies a crystallographically equivalent site, possessing C₃v symmetry rsc.orgcdnsciencepub.com. The primitive unit cell contains one molecule of ICN cdnsciencepub.com. While X-ray diffraction primarily defines the lattice and molecular packing, related studies using electron diffraction and microwave spectroscopy have provided precise bond lengths for the linear ICN molecule: the C-I bond length is reported as 1.995 Å, and the C-N bond length is 1.159 Å cdnsciencepub.com.
Table 3: X-ray Diffraction Analysis of Crystalline this compound
| Property | Value | Technique | Reference |
| Crystal System | Trigonal | X-ray Diffraction | rsc.orgcdnsciencepub.com |
| Space Group | C₃v-R3m | X-ray Diffraction | cdnsciencepub.com |
| Molecular Arrangement | Linear chains | X-ray Diffraction | rsc.orgcdnsciencepub.com |
| Molecular Site Symmetry | C₃v | X-ray Diffraction | rsc.orgcdnsciencepub.com |
| Molecules per Primitive Cell | 1 | X-ray Diffraction | cdnsciencepub.com |
| C-I Bond Length | 1.995 Å | Electron Diff./Microwave | cdnsciencepub.com |
| C-N Bond Length | 1.159 Å | Electron Diff./Microwave | cdnsciencepub.com |
UV-Visible Spectroscopy for Electronic Transitions and Molecular Adducts
UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within molecules, providing information about their electronic structure and behavior in solution or gas phase. For this compound, UV-Vis spectroscopy has been used to characterize its electronic absorption properties and to monitor its involvement in chemical reactions.
The UV-Vis spectrum of this compound exhibits a significant absorption band with a maximum (λ_max) at 222 nm. The molar absorptivity (ε) at this wavelength is reported as 179 M⁻¹ cm⁻¹ ukzn.ac.za. This absorption is primarily attributed to electronic transitions involving the π electrons of the CN triple bond, as observed in Ultraviolet Photoelectron Spectroscopy (UPS) studies of adsorbed ICN researchgate.net. In UPS, a splitting of these π electron peaks was noted due to interactions with iodine's p electrons, indicating molecular adsorption. Upon heating or adsorption at room temperature, dissociation of the I-C bond was inferred from changes in the UPS spectrum researchgate.net.
UV-Vis spectroscopy, particularly time-resolved electronic absorption spectroscopy (TEAS), has also been employed to study the dynamics of species generated from ICN photolysis, such as CN radicals scispace.com. These studies track the formation and decay of transient species, providing insights into reaction mechanisms. While not explicitly detailed with values in the main text, studies have also investigated potential n → σ* transitions of this compound using UV-Vis spectroscopy in the context of solvent effects uni-muenchen.de.
Table 4: UV-Visible Spectroscopy of this compound
| Parameter | Value | Technique | Reference |
| Absorption Maximum (λ_max) | 222 nm | UV-Vis | ukzn.ac.za |
| Molar Absorptivity (ε) | 179 M⁻¹ cm⁻¹ | UV-Vis | ukzn.ac.za |
| n → σ* Transition | Studied | UV-Vis | uni-muenchen.de |
Environmental Transformation and Degradation Pathways Non Toxicological Focus
Hydrolytic Stability and Formation of By-products in Aqueous Environments
The stability of cyanogen (B1215507) iodide in water is significantly influenced by the pH of the solution. Generally, its hydrolysis is inhibited in acidic and neutral environments. However, in alkaline solutions, the rate of hydrolysis increases. The hydrolysis rate constant (kₕ) for cyanogen iodide is lower than that of other cyanogen halides, following the order of CNCl > CNBr > CNI at the same pH. This indicates that this compound is comparatively more stable against hydrolysis than its bromine and chlorine analogues under alkaline conditions. One study calculated a half-life of approximately 16.9 years at pH 7, underscoring its chemical stability in neutral conditions.
The degradation of cyanogen halides like ICN in aqueous solutions is primarily a dehalogenation substitution reaction, where a nucleophile, such as the hydroxide ion (OH⁻), attacks the carbon atom, leading to the breaking of the carbon-iodine bond. In neutral or slightly alkaline water, this compound is reported to react slowly to produce hydrogen cyanide (HCN). It can also react with carbon dioxide in water to form hydrogen cyanide.
However, under acidic conditions, the reaction pathway is more complex and differs from that of other cyanogen halides. A study of hydrogen chloride-catalyzed reactions of this compound in aqueous and dioxane solutions identified several reaction products, including iodine monochloride (ICl), iodine (I₂), ammonium chloride (NH₄Cl), and carbon dioxide (CO₂). This suggests that in acidic environments, the transformation of this compound does not simply yield hydrogen cyanide but involves a series of more complex reactions.
The following table summarizes the hydrolysis rate constants for cyanogen halides at various pH levels.
Data sourced from a 2022 study on the stability of cyanogen halides.
Photochemical Degradation Processes in Atmospheric and Aquatic Systems
Photochemical degradation, or photolysis, is a potential pathway for the transformation of this compound in both the atmosphere and sunlit surface waters. The UV-visible absorption spectrum of this compound suggests it is susceptible to photolysis. Atmospheric modeling estimates indicate that the photolysis of this compound is likely to be a faster degradation process than its removal through heterogeneous or aqueous-phase chemistry, with a potential atmospheric lifetime ranging from 1 to 10 days. This is in contrast to cyanogen chloride and cyanogen bromide, for which heterogeneous chemistry is predicted to be the dominant atmospheric removal pathway.
While this compound has been observed in the remote marine troposphere, its exact origins are not yet fully understood. The primary photochemical process for iodoaromatic compounds involves the dissociation of the carbon-iodine bond to form a free radical and an iodine atom. Similarly, the photolysis of this compound is expected to produce a cyanide radical (•CN) and an iodine atom (•I). These reactive species can then participate in a variety of subsequent atmospheric reactions.
In aquatic systems, the photochemical degradation of cyanide compounds can be initiated by UV light. While specific studies on the aqueous photolysis of this compound are limited, research on related compounds shows that the process can be enhanced by the presence of photocatalysts like titanium dioxide (TiO₂) or oxidizing agents such as hydrogen peroxide (H₂O₂). The degradation of cyanides through photooxidation typically involves their conversion to less harmful intermediates like cyanate, which can then be hydrolyzed to carbonates, ammonia, and nitrates. The specific by-products and reaction kinetics of this compound photolysis in natural aquatic environments have not been extensively documented.
Biotransformation Pathways and Environmental Fate
Information specifically detailing the biotransformation of this compound by microorganisms is scarce in scientific literature. The environmental fate of this compound from a biological perspective is largely inferred from studies on the biodegradation of cyanide itself, as this compound can act as a source of cyanide in the environment.
Various microorganisms, including bacteria and fungi, are known to degrade cyanide, often utilizing it as a source of nitrogen for growth. These processes are critical for the natural attenuation of cyanide contamination. Common metabolic pathways for cyanide degradation include: *
Emerging Research Directions and Future Perspectives
Integration of Cyanogen (B1215507) Iodide Chemistry in Flow Systems and Automation
The integration of cyanogen iodide chemistry into continuous flow systems and automated platforms represents a significant leap forward in handling this hazardous and highly reactive compound. Flow chemistry, characterized by the use of channels or tubing to conduct reactions in a continuous stream, offers numerous advantages over traditional batch processing, particularly for chemistries involving toxic or unstable reagents. nih.gov These benefits include enhanced heat and mass transfer, improved safety profiles due to small reaction volumes, and the potential for seamless integration with real-time monitoring and purification processes. nih.govneuroquantology.com
The highly exothermic nature of many reactions involving this compound can be effectively managed in flow reactors, which possess a high surface-area-to-volume ratio, allowing for precise temperature control and minimizing the risk of thermal runaways. amt.uk This level of control is crucial for improving reaction selectivity and yield. neuroquantology.com Furthermore, the automation of these systems can reduce human exposure to this compound, a volatile and highly toxic substance. nj.gov
Recent advancements in flow chemistry have enabled the synthesis of various chemical compounds, including applications in halogenations, nitrations, and Grignard reactions. amt.uk While specific, detailed research on the integration of this compound in flow systems is still emerging, the principles and technologies are readily applicable. For instance, the generation and immediate consumption of this compound in situ within a flow reactor can eliminate the need for its storage and transportation, significantly enhancing safety. Automated platforms can precisely control stoichiometry and residence time, leading to optimized reaction conditions and cleaner reaction profiles with reduced waste generation. neuroquantology.com The development of telescoped and automated sequences in flow can accelerate the synthesis of complex molecules where this compound is a key reagent. chemrxiv.org
Key Advantages of Flow Chemistry for this compound Reactions:
| Feature | Benefit in this compound Chemistry |
| Enhanced Safety | Minimizes exposure to toxic ICN by using small volumes and enabling in-situ generation. nih.gov |
| Precise Temperature Control | Manages exothermic reactions, preventing thermal runaways and improving selectivity. amt.uk |
| Improved Mass Transfer | Increases reaction rates and efficiency, particularly in multiphasic systems. amt.uk |
| Automation and Integration | Allows for high-throughput screening, optimization, and integration with purification steps. chemrxiv.org |
| Scalability | Offers a more straightforward path to scale-up from laboratory to production quantities. neuroquantology.com |
Future research in this area is expected to focus on the development of dedicated flow reactors and automated platforms specifically designed for this compound chemistry. This includes the integration of online analytical techniques for real-time reaction monitoring and the development of robust pumping systems capable of handling reactive slurries or solutions of this compound.
Computational Design and Predictive Modeling for this compound Reactivity
Computational chemistry and machine learning are becoming indispensable tools for understanding and predicting the reactivity of chemical compounds, including this compound. Density Functional Theory (DFT) calculations, for example, can provide deep insights into reaction mechanisms, transition states, and the electronic properties of molecules involved in this compound reactions. researchgate.netrsc.org These computational studies can elucidate the subtle factors that govern reaction outcomes, such as the role of solvents and catalysts. rsc.org
Predictive modeling, powered by machine learning algorithms, offers a complementary approach to accelerate the discovery and optimization of reactions involving this compound. arocjournal.com By training models on existing experimental data, it is possible to predict reaction outcomes, such as product yields and selectivity, for new sets of reactants and conditions. nih.gov This data-driven approach can significantly reduce the number of experiments required, saving time and resources. arocjournal.com
While comprehensive predictive models specifically for this compound reactivity are still in their infancy, the foundational methodologies are well-established. For instance, models can be trained to recognize patterns in how different functional groups react with this compound under various catalytic conditions. mit.edu This can aid in the design of novel synthetic routes and the prediction of potential side reactions. The development of accurate predictive models relies heavily on the availability of high-quality, curated datasets of chemical reactions. arocjournal.com
Applications of Computational and Predictive Modeling for this compound:
| Modeling Technique | Application in this compound Chemistry |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of activation energies, and understanding catalyst-substrate interactions. researchgate.netrsc.org |
| Machine Learning (e.g., Neural Networks) | Prediction of reaction outcomes (yield, selectivity), optimization of reaction conditions, and virtual screening of catalysts. arocjournal.comnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between the structure of reactants and their reactivity with this compound. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of this compound and its reaction partners in solution. arocjournal.com |
Future efforts in this field will likely focus on creating more sophisticated models that can handle the complexity of real-world chemical systems. This includes the development of models that can predict the influence of a wider range of reaction parameters and the use of larger, more diverse datasets to improve model accuracy and generalizability. nih.gov
Exploration of Novel Catalytic Systems for this compound Activation
The activation of the C–I bond in this compound is a key step in many of its synthetic applications. Research into novel catalytic systems aims to achieve this activation with greater efficiency, selectivity, and under milder conditions. Transition metal catalysis has been a cornerstone of this research, with copper-based catalysts showing particular promise. researchgate.netnih.gov For instance, copper-catalyzed C-H cyanation of terminal alkynes with this compound has been developed, proceeding through the formation of an alkynyl iodide followed by copper-catalyzed cyanation. researchgate.net
The unique properties of the iodide ion itself can play a significant role in transition metal-catalyzed reactions. rsc.orgresearchgate.net Iodide can influence various steps in a catalytic cycle, including oxidative addition and reductive elimination, and can also affect the stability and nucleophilicity of the metal center. rsc.org Understanding these "iodide effects" is crucial for the rational design of new catalysts.
Beyond copper, other transition metals are being explored for their potential to activate this compound. Ruthenium complexes, for example, have been investigated for their catalytic activity in various transformations. utexas.edu The development of catalysts that can operate under transition-metal-free conditions is also a growing area of interest, driven by the desire for more sustainable and cost-effective synthetic methods. rsc.org This includes the use of organocatalysts and Lewis acids to activate this compound. For example, tris(pentafluorophenyl)borane (B72294) has been shown to catalyze the reaction of alkenes with this compound. researchgate.net
Examples of Catalytic Systems for this compound Activation:
| Catalyst Type | Example Reaction | Key Features |
| Copper-Bipyridine | Direct cyanation of organoboronic acids. | Proceeds through two catalytic cycles involving iodination and cyanation. researchgate.net |
| Ruthenium-JOSIPHOS | Carbonyl (α-aryl)allylation. | Iodide counterions enhance enantioselectivity. utexas.edu |
| Tris(pentafluorophenyl)borane | Halogenation/cyanation of alkenes. | Lewis acid activation of the cyanogen halide. researchgate.net |
| Haem Proteins (e.g., Lactoperoxidase) | Formation of this compound from thiocyanate (B1210189) and iodide. | Enzymatic catalysis relevant in biological and product preservation contexts. nih.gov |
Future research will likely focus on the discovery of more robust and versatile catalysts, including those based on earth-abundant metals. The development of enantioselective catalytic systems for this compound reactions is another important frontier. Furthermore, a deeper mechanistic understanding of how different catalysts activate this compound will be essential for the design of next-generation catalytic systems. researchgate.netchemistryviews.org
Advanced Analytical Methodologies for Detection and Speciation of this compound in Complex Matrices
The accurate detection and quantification of this compound, particularly in complex matrices such as biological fluids and environmental samples, is critical due to its high toxicity. nj.gov Advanced analytical methodologies are continuously being developed to meet the demand for high sensitivity, selectivity, and rapid analysis.
Chromatographic techniques, particularly gas chromatography (GC) and ion chromatography (IC), coupled with sensitive detectors, are powerful tools for the analysis of this compound and related cyanide species. globalscientificjournal.com For instance, headspace GC with electron-capture detection can be used for the quantitative determination of cyanide in blood after conversion to cyanogen chloride. researchgate.net Ion chromatography with pulsed amperometric detection (PAD) has been successfully applied to determine cyanide in biological samples like urine, saliva, and sweat. nih.gov
Mass spectrometry (MS) offers unparalleled sensitivity and specificity for the detection of this compound. bohrium.com Techniques such as selected ion flow tube mass spectrometry (SIFT-MS) and electrospray ionization tandem mass spectrometry (ESI-MS/MS) have been utilized for the analysis of cyanide in various matrices. bohrium.com Isotope dilution mass spectrometry is particularly valuable for complex samples as it can correct for matrix effects and sample loss during preparation. bohrium.com
Spectroscopic methods also play a significant role in this compound analysis. UV-visible spectroscopy can be used to monitor reactions involving this compound, which exhibits an absorbance band around 222 nm. ukzn.ac.za The development of colorimetric and fluorometric sensors provides a basis for rapid and portable detection methods. nih.gov
Overview of Advanced Analytical Techniques for this compound and Related Species:
| Analytical Technique | Principle | Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Analysis of cyanide in biological samples after derivatization. globalscientificjournal.comresearchgate.net |
| Ion Chromatography with Pulsed Amperometric Detection (IC-PAD) | Separation of ions followed by electrochemical detection. | Determination of cyanide in urine, saliva, and sweat. nih.gov |
| Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | Soft ionization followed by mass analysis for high sensitivity and specificity. | Detection of cyanide and its metabolites in complex matrices. bohrium.com |
| Capillary Electrophoresis | Separation based on electrophoretic mobility. | Analysis of cyanide in complex samples, often with derivatization for optical detection. bohrium.com |
| UV-Visible Spectroscopy | Measurement of light absorption by the analyte. | Monitoring the formation and reaction of this compound. ukzn.ac.za |
A significant challenge in the analysis of this compound is its potential for degradation and reaction within the sample matrix. mdpi.com Therefore, proper sample collection, storage, and preparation are crucial for obtaining accurate results. globalscientificjournal.com Future research in this area will focus on developing methods with even lower detection limits, improving techniques for the speciation of different cyanide-containing compounds, and creating field-deployable sensors for on-site analysis.
Q & A
Q. How can researchers optimize the synthesis yield of cyanogen iodide while minimizing toxicity risks?
Methodological Answer: The synthesis of ICN via the reaction of iodine (I₂) with sodium cyanide (NaCN) in ice-cooled aqueous conditions (0°C) requires precise stoichiometric control and incremental iodine addition . Key variables include:
- Iodine addition rate : Adding I₂ in 3–4 g increments over 30–40 minutes ensures near-complete reaction before subsequent additions, reducing side reactions .
- Solvent extraction : Using peroxide-free ether to dissolve precipitated ICN improves purity (77% yield) by avoiding sodium iodide (NaI) complex formation .
- Safety protocols : Conduct reactions in a fume hood with ice-water baths to mitigate volatilization and exposure to toxic HCN byproducts .
| Variable | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0°C | Minimizes decomposition |
| Solvent | Ether | Reduces NaI contamination |
| Stirring | Continuous | Ensures homogeneous reaction |
Q. What spectroscopic methods are most effective for characterizing this compound's molecular structure?
Methodological Answer:
- Microwave (MW) spectroscopy : Determines bond lengths (I–C = 2.00 Å, C–N = 1.16 Å) with high precision .
- Infrared (IR) and Raman spectroscopy : Identifies vibrational modes (I–C stretch: 452–487 cm⁻¹; C≡N stretch: 2171–2188 cm⁻¹) .
- Photoelectron spectroscopy : Measures ionization potentials and hyperconjugative effects (e.g., p-LP(I)→π*(C–N) interactions) .
Data Comparison :
| Parameter | Experimental Value | Computational Value | Source |
|---|---|---|---|
| Dipole moment (μ) | 3.71 D | 3.628 D | |
| C≡N bond length | 1.16 Å | 1.15 Å |
Q. How can ether extraction and sublimation be evaluated for purifying this compound?
Methodological Answer:
- Ether extraction : Preferred for avoiding decomposition. Dissolves ICN while leaving NaI in the aqueous phase, yielding 77% purity .
- Sublimation : Risky due to ICN decomposition above 146°C; requires vacuum conditions and constant renewal to isolate pure crystals .
- Purity metrics : Melting point (141–147°C) and elemental analysis (C:N:I ratio) validate method efficacy .
Advanced Research Questions
Q. How do discrepancies between experimental and computational data on ICN's bond lengths inform theoretical model refinement?
Methodological Answer: Discrepancies arise from approximations in density functional theory (DFT) models. For example:
- I–C bond : Experimental MW data (2.00 Å) vs. computational (1.98 Å) suggest improved basis sets for halogen bonding .
- Hyperconjugation : Photoelectron spectra reveal p-LP(I)→π*(C–N) interactions not fully captured in static DFT calculations .
- Strategy : Couple gas-phase MW data with CCSD(T)-level computations to refine van der Waals radii parameters .
Q. What factors contribute to ICN's instability in pyridine solutions, and how can stability be prolonged?
Methodological Answer: ICN reacts with pyridine to form conductive electrolytes, leading to color changes (colorless → dark red) and decomposition . Mitigation strategies:
Q. How can conflicting vibrational frequency data from IR and Raman studies be reconciled?
Methodological Answer: Variations in reported C≡N stretches (2171–2188 cm⁻¹) stem from:
Q. What methodologies enable the synthesis and characterization of ICN-derived salts like [I₂(CN)][AsF₆]?
Methodological Answer:
- Synthesis : React ICN with AsF₅ in CS₂ at 283 K to form [I₂(CN)]⁺, stabilized by [AsF₆]⁻ .
- Characterization challenges : Salts are hygroscopic; use glovebox techniques for X-ray diffraction and low-temperature Raman (<200 K) .
- Computational modeling : DFT-M06 simulations predict linear I–C–N–I geometry, validated against photoelectron spectra .
Data Contradiction Analysis
Q. Why do reported melting points for ICN vary between 141–147°C?
Methodological Answer: Variations arise from:
- Purity : Sublimed ICN (146–147°C) vs. ether-extracted (141–144°C) .
- Measurement techniques : Differential scanning calorimetry (DSC) vs. capillary methods introduce ±2°C error .
- Recommendation : Report both method and purity (% by elemental analysis) in future studies.
Experimental Design Considerations
Q. How should researchers design experiments to study ICN's decomposition kinetics under varying pH?
Methodological Answer:
- Controlled hydrolysis : Use buffered solutions (pH 2–12) and monitor HCN release via gas chromatography .
- Kinetic modeling : Apply pseudo-first-order rate laws to determine activation energy (Eₐ) for alkaline vs. acidic conditions .
- Safety : Use sealed reactors with HCN scrubbers (e.g., NaOH traps) .
Q. What strategies improve reproducibility in ICN-based synthetic protocols?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
